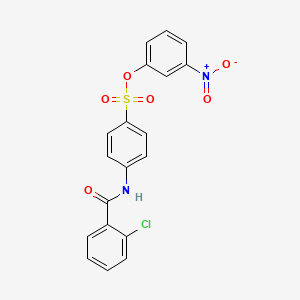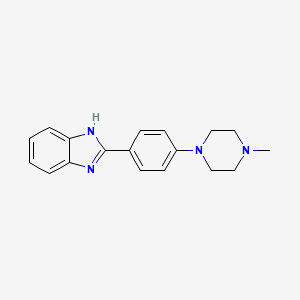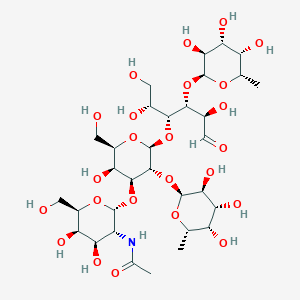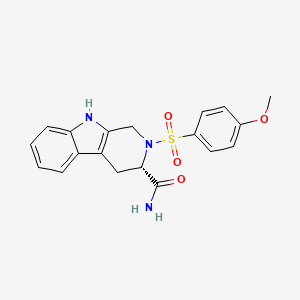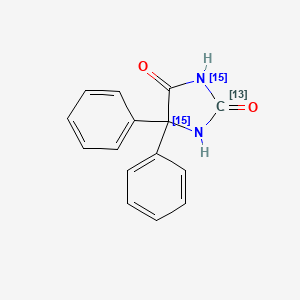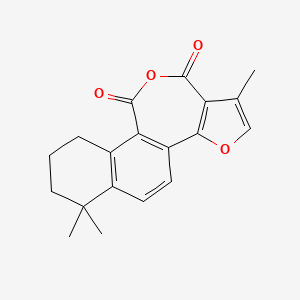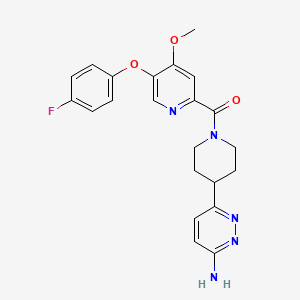
Trpc6-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpc6-IN-3 is a compound known for its inhibitory effects on the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play a significant role in various physiological processes, including the regulation of calcium influx into cells. These channels are involved in numerous cellular functions and have been implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trpc6-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize waste. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trpc6-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Trpc6-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPC6 channel and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of TRPC6 channels in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease and pulmonary hypertension.
Industry: Utilized in the development of new pharmacological agents targeting TRPC6 channels.
Mechanism of Action
Trpc6-IN-3 exerts its effects by inhibiting the TRPC6 channel, thereby regulating calcium influx into cells. The inhibition of TRPC6 channels affects various cellular processes, including cell proliferation, migration, and survival. The molecular targets and pathways involved include the phospholipase C pathway, which produces diacylglycerol, a second messenger that activates TRPC6 channels .
Comparison with Similar Compounds
Similar Compounds
BTDM: A high-affinity antagonist for the TRPC6 channel.
TRPC3-IN-1: An inhibitor of the TRPC3 channel, which shares structural and functional similarities with TRPC6.
TRPC7-IN-2: An inhibitor of the TRPC7 channel, another member of the TRPC subfamily.
Uniqueness
Trpc6-IN-3 is unique in its high specificity and potency as a TRPC6 channel inhibitor. It has been shown to effectively modulate TRPC6 activity, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
2311863-36-0 |
|---|---|
Molecular Formula |
C22H22FN5O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[5-(4-fluorophenoxy)-4-methoxypyridin-2-yl]methanone |
InChI |
InChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
InChI Key |
JUALOUHZJJERQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


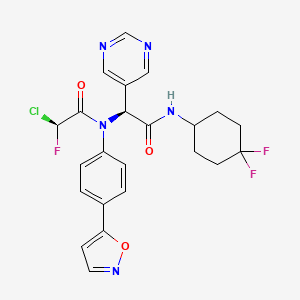
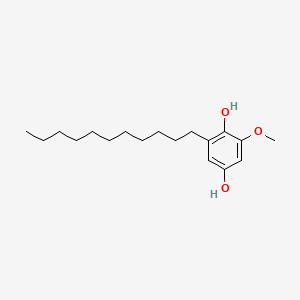
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

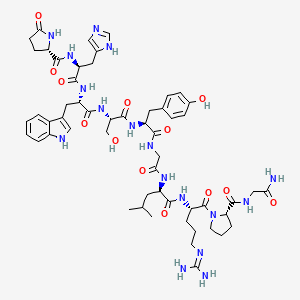
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
